molecular formula C17H15NO2 B566600 3-(9-Anthryl)-L-alanine CAS No. 100896-08-0

3-(9-Anthryl)-L-alanine

Cat. No. B566600
CAS RN: 100896-08-0
M. Wt: 265.312
InChI Key: MRVJUNXMEDRMRO-INIZCTEOSA-N
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Description

“3-(9-Anthryl)-L-alanine” is a compound with the molecular weight of 265.31 . It is a pale yellow solid and is used for research and development .


Molecular Structure Analysis

The molecular structure of “3-(9-Anthryl)-L-alanine” can be represented by the InChI code 1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 .


Physical And Chemical Properties Analysis

“3-(9-Anthryl)-L-alanine” is a pale yellow solid . It should be stored at temperatures between 0 and 8 degrees Celsius .

Scientific Research Applications

  • Conformational Studies : Optically active 3-(9-anthryl)alanine was synthesized, and its cyclic dipeptide was investigated using spectroscopic methods. This research suggested an unfolded-unfolded conformation for the side chains of the cyclic dipeptide (Egusa, Sisido, & Imanishi, 1986).

  • Bioorganic-Inorganic Interface : The interaction of alanine with inorganic surfaces was explored for its significance in nanoelectronics, biomimetics, biomineralization, and medical applications like drug delivery systems and implant coatings. Solid-state NMR methods provided insights into the molecular level of these interactions (Ben Shir et al., 2010).

  • Metabolism and Germination in Bacteria : The metabolism of alanine during the triggering of germination of Bacillus megaterium spores was studied, revealing insights into the role of alanine in bacterial processes (Scott & Ellar, 1978).

  • Biotechnological Production of β-Alanine : β-Alanine, a β-type amino acid, has physiological functions in metabolism and is used as a precursor for industrial chemicals. Research on optimizing biological pathways for its production was reviewed, highlighting its importance in various industries (Wang et al., 2021).

  • Photophysical Properties : Studies on the photophysical properties of compounds related to 3-(9-Anthryl)-L-alanine highlighted their absorption and fluorescence spectra, contributing to our understanding of their solvatochromic behaviors (Guzow et al., 2005).

  • Efficient L-Alanine Production : Research on L-Alanine production in Escherichia coli using a thermo-regulated genetic switch provided insights into improving the production efficiency of this amino acid, which has applications in various industries (Zhou et al., 2015).

  • Protein and DNA Structure Studies : Vibrational spectroscopy was used to study protein and DNA structure, hydration, and binding of biomolecules, including L-alanine. This combined theoretical and experimental approach advances our understanding of biophysical and environmental assays (Jalkanen et al., 2006).

  • Binding Studies with Cyclodextrins : The interaction of 3-(9-Anthryl)-L-alanine derivatives with cyclodextrins was explored, which is significant for understanding molecular recognition processes and developing new drug delivery systems (Mrozek et al., 2002).

Safety and Hazards

The safety data sheet for “3-(9-Anthryl)-L-alanine” suggests that it should be handled with gloves . If inhaled or ingested, medical attention should be sought immediately .

Mechanism of Action

properties

IUPAC Name

(2S)-2-amino-3-anthracen-9-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJUNXMEDRMRO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-Anthryl)-L-alanine

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